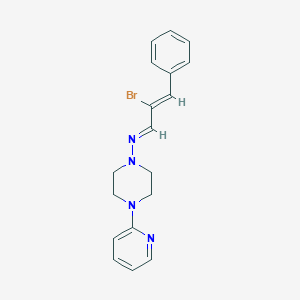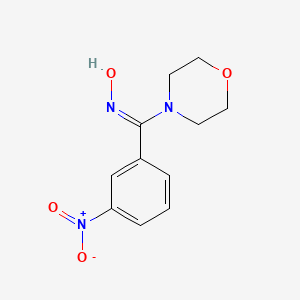
2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)-N-(2-苯乙基)乙酰胺
描述
The compound belongs to a class of organic molecules known for varied biological activities and complex molecular structures. It contains structural motifs seen in purine derivatives, which are of significant interest due to their relevance in biological systems and potential therapeutic applications.
Synthesis Analysis
Synthesis of related acetamide derivatives typically involves nucleophilic acyl substitution reactions, starting from corresponding amines and acyl chlorides or anhydrides. These reactions are often followed by purification steps such as recrystallization or chromatography to isolate the desired product. For similar compounds, methodologies include stepwise construction of the ring systems followed by functional group modifications (Duran & Canbaz, 2013).
Molecular Structure Analysis
Molecular structure analyses of acetamide derivatives, including X-ray crystallography and NMR spectroscopy, reveal details about their geometric configuration, intramolecular hydrogen bonding, and conformational preferences. The crystal structures often show significant interactions, such as hydrogen bonding and π-π stacking, which influence the stability and properties of these compounds (Sarhan, Lateef, & Waheed, 2017).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, aminolysis, and condensation, largely dependent on their functional groups. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating substituents attached to the acetamide nitrogen or the aromatic system (Kataev et al., 2021).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are critical for understanding the behavior of chemical compounds. These properties are influenced by the molecular structure, particularly the functional groups and overall molecular geometry. Acetamide derivatives typically show varied solubility in organic solvents and water, influenced by the polarity and hydrogen-bonding capacity of the molecule (Geng et al., 2023).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity (pKa), reactivity towards nucleophiles, and electrophiles, are shaped by the electronic environment around the carbonyl and amine functionalities. These properties affect their chemical behavior, stability, and reactivity in different environments. The presence of substituents on the aromatic ring or adjacent to the acetamide group can significantly alter these characteristics (Akbarzadeh et al., 2012).
科学研究应用
神经保护和MAO-B抑制
一项研究集中于合成一系列茶碱-7-乙酰半和硫代氨基脲杂合体,包括2-(1,3-二甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-7-基)-N-[(甲基氨基硫代羰基)氨基]乙酰胺。该化合物展示出显着的神经保护作用和单胺氧化酶B(MAO-B)抑制活性。由于其较低的神经毒性、优异的神经保护作用和MAO B抑制活性,它被确定为进一步体内评估的有希望的候选者,为神经保护药物研究做出了重大贡献 (Mitkov 等人,2022).
A2B腺苷受体拮抗剂
与所讨论的化学结构密切相关的化合物MRE 2029-F20已被确定为A2B腺苷受体的选择性拮抗剂配体。该化合物及其衍生物(包括2,6-二氧代-1,3-二丙基-2,3,6,7-四氢-1H-嘌呤-8-基部分的变体)已被合成并氚化以产生[3H]-MRE 2029-F20。这种放射性配体对人A2B受体显示出很高的亲和力,表明其在该受体亚型的药理特征中具有潜在应用 (Baraldi 等人,2004).
抗肿瘤活性
合成了一系列新的2-甲基-2-[(1,3-二乙基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-取代芳基乙酰胺,其中包括与主题化合物结构相似的化合物,并评估了它们的抗肿瘤活性。这些基于嘌呤的化合物在乳腺癌(MCF7)和白血病癌(K562)细胞系中进行了测试,显示出显着的抗肿瘤潜力。计算机对接实验表明,这些化合物可能抑制致癌酪氨酸激酶,尤其是bcr/abl,这表明它们与癌症治疗相关 (Sultani 等人,2017).
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-15-14(16(24)21(2)17(20)25)22(11-19-15)10-13(23)18-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLCLXXWZSQGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)
![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)


![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)


![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)



![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)